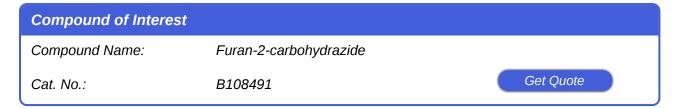


Furan-2-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Furan-2-carbohydrazide and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This versatile heterocyclic core is a key building block for the synthesis of novel compounds with potential therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-diabetic agents. The furan ring system is recognized for its ability to mimic phenyl groups, offering modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1][2] This document provides a detailed overview of the applications of **furan-2-carbohydrazide** in medicinal chemistry, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Diverse Biological Activities

Furan-2-carbohydrazide derivatives have been extensively investigated for a variety of biological activities. The inherent chemical properties of the furan ring, combined with the carbohydrazide moiety, allow for diverse chemical modifications, leading to compounds with a wide range of therapeutic effects.[1][3]

Anticancer Activity

Several studies have highlighted the potent anticancer activity of **furan-2-carbohydrazide** derivatives against various cancer cell lines. These compounds have been shown to induce



cytotoxicity through mechanisms such as apoptosis and cell cycle arrest.[4][5]

For instance, a series of novel carbohydrazide derivatives bearing a furan moiety demonstrated significant cytotoxic activity against the A549 human lung cancer cell line.[4][6] Notably, compound 3e exhibited a potent anticancer effect with an IC50 value of 43.38 μ M on A549 cells, while showing no cytotoxic effects on normal BJ fibroblast cells.[4][6] Another study on furan-based derivatives identified compounds 4 and 7 with good cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 μ M and 2.96 μ M, respectively.[5] These compounds were found to induce apoptosis through the intrinsic mitochondrial pathway.[5]

Antimicrobial and Antibiofilm Activity

The furan scaffold is a component of several antimicrobial agents.[1] Furan-2-carboxamide derivatives, synthesized as bioisosteric replacements for the unstable furanone ring, have shown significant antibiofilm activity against Pseudomonas aeruginosa.[7] One carbohydrazide derivative, 4b, was particularly effective, reducing biofilm formation by 58%.[7] The mechanism of action is suggested to involve the inhibition of quorum sensing, a bacterial communication process, by targeting the LasR protein.[7]

Furthermore, carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable antibacterial and antifungal activity.[8] Compound 4f was active against multiple bacterial strains with MIC values ranging from 230–295 µg/mL.[8]

Antiviral Activity

Derivatives of **furan-2-carbohydrazide** have also been explored as potential antiviral agents. Specifically, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[9][10] Through screening and optimization, compounds F8-B6 and F8-B22 were discovered as potent non-peptidomimetic inhibitors of Mpro with IC50 values of 1.57 μ M and 1.55 μ M, respectively.[9][10] Enzymatic kinetic assays suggest that these compounds act as reversible covalent inhibitors.[9]

Glucagon Receptor Antagonism

Furan-2-carbohydrazides have been identified as orally active glucagon receptor antagonists, which are of interest for the treatment of type 2 diabetes.[11] Structure-activity relationship



studies led to the discovery of compound 7l as a potent antagonist with good bioavailability and a long half-life.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of **Furan-2-carbohydrazide** derivatives.

Table 1: Anticancer Activity of Furan-2-Carbohydrazide Derivatives

Compound	Cell Line	Activity	IC50 (μM)	Reference
3c	A549 (Lung Cancer)	Cytotoxic	< 400	[4]
3e	A549 (Lung Cancer)	Cytotoxic	43.38	[4][6]
3e	BJ (Normal Fibroblast)	Cytotoxic	> 400	[4][6]
4	MCF-7 (Breast Cancer)	Cytotoxic	4.06	[5]
7	MCF-7 (Breast Cancer)	Cytotoxic	2.96	[5]
Various	A549 (Lung Cancer)	Cytotoxic	43.38 - 342.63	[6]

Table 2: Antimicrobial and Antiviral Activity of Furan-2-Carbohydrazide Derivatives



Compound	Target Organism/E nzyme	Activity	Measureme nt	Value	Reference
4a	P. aeruginosa Biofilm	Inhibition	% Inhibition at 50 μM	~50%	[7]
4b	P. aeruginosa Biofilm	Inhibition	% Inhibition at 50 μM	58%	[7]
F8	SARS-CoV-2 Mpro	Inhibition	IC50	21.28 μΜ	[9]
F8-S43	SARS-CoV-2 Mpro	Inhibition	IC50	10.76 μΜ	[9][10]
F8-B6	SARS-CoV-2 Mpro	Inhibition	IC50	1.57 μΜ	[9][10]
F8-B22	SARS-CoV-2 Mpro	Inhibition	IC50	1.55 μΜ	[9][10]
4f	E. coli, S. aureus, B. cereus	Antibacterial	MIC	230 - 295 μg/mL	[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and biological evaluation of **Furan-2-carbohydrazide** derivatives.

Synthesis of Furan-2-carbohydrazide

A general procedure for the synthesis of **Furan-2-carbohydrazide** is as follows:

- Reaction Setup: Place 111.1 g of furan-2-carboxamide into a four-necked flask equipped with a stirrer, dropping funnel, thermometer, and distillation column.[12][13]
- Addition of Reagent: Add 224 g of acetone azine to the flask.[12][13]



- Heating and Dissolution: Turn on the stirrer and heat the reaction mixture to 100-120 °C to ensure complete dissolution of the furan-2-carboxamide.[12][13]
- Addition of Water: Slowly add 70 ml of water through the dropping funnel while maintaining the reaction temperature between 100 °C and 120 °C.[12][13]
- Ammonia Removal: The ammonia produced during the reaction is removed through the distillation column and recovered by condensation at 54-58°C. The condensed water vapor is returned to the reaction flask.[12][13]
- Reaction Monitoring: Continue heating the mixture after the water addition is complete.
 Monitor the reaction progress by analyzing the amount of furan-2-carboxamide in the solution.[12][13]
- Work-up: Once the furan-2-carboxamide has fully reacted, distill off the acetone and water under nitrogen protection.[12][13]
- Purification: Recrystallize the residual solid from ethanol and dry to obtain Furan-2carbohydrazide.[12]

General Synthesis of N'-Substituted Furan-2-Carbohydrazides

This protocol describes the synthesis of N'-benzoyl **furan-2-carbohydrazide** derivatives.

- Boc Protection: In a round-bottom flask, dissolve furan-2-carboxylic acid (2.68 mmol) and 1,1'-carbonyldiimidazole (CDI, 2.94 mmol) in THF (6 mL). Stir the mixture for 2 hours at 45 °C. After the starting material is consumed, add tert-butyl carbazate (2.94 mmol) and allow the reaction to proceed for 18–20 hours to obtain tert-butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate.[7]
- Boc Deprotection: Dissolve the product from the previous step (0.2 mmol) in DCM (0.8 mL) and add trifluoroacetic acid (TFA, 1.11 mmol) dropwise. Stir the mixture for 3–4 hours at room temperature. Remove the solvent and excess TFA under vacuum and dry for 12 hours. The resulting salt is used without further purification.[7]



Coupling Reaction: In a separate round-bottom flask, add the desired benzoic acid (0.22 mmol) and CDI (0.265 mmol) and dissolve in THF (0.5 mL). To this, add the deprotected carbohydrazide salt to obtain the final N'-benzoyl-furan-2-carbohydrazide derivative.[7]

Anticancer Activity Evaluation (MTT Assay)

The cytotoxic activity of synthesized compounds can be determined using the MTT assay.

- Cell Seeding: Seed A549 lung cancer cells and BJ normal fibroblast cells into 96-well plates.
 [4]
- Compound Treatment: Treat the cells with various concentrations of the synthesized furan 2-carbohydrazide derivatives.[4]
- Incubation: Incubate the plates for 24 hours.[4]
- MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
- IC50 Calculation: Calculate the IC50 values, which represent the concentration of the compound that inhibits 50% of cell growth.[4]

Antibiofilm Activity Assay (Crystal Violet Method)

The ability of compounds to inhibit biofilm formation can be assessed using the crystal violet method.

- Bacterial Culture: Grow P. aeruginosa cultures in the presence of the test compounds at a concentration of 50 μM.[7]
- Biofilm Staining: After an appropriate incubation period, stain the biofilms with crystal violet, which binds to the extracellular matrix.[7]

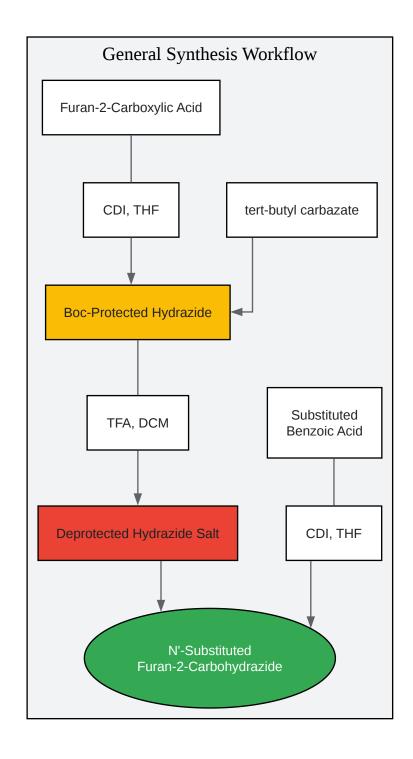


- Quantification: Solubilize the bound crystal violet and measure the absorbance to quantify the biofilm mass.
- Inhibition Calculation: Calculate the percentage of biofilm inhibition compared to a control group without the compound.[7]

Visualized Mechanisms and Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways and experimental workflows related to the medicinal chemistry applications of **Furan-2-carbohydrazide**.

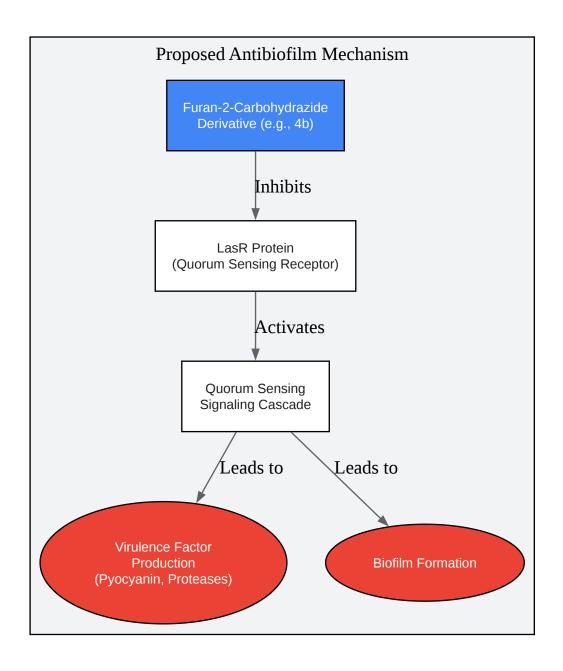




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Caption: General synthesis workflow for N'-substituted Furan-2-carbohydrazides.

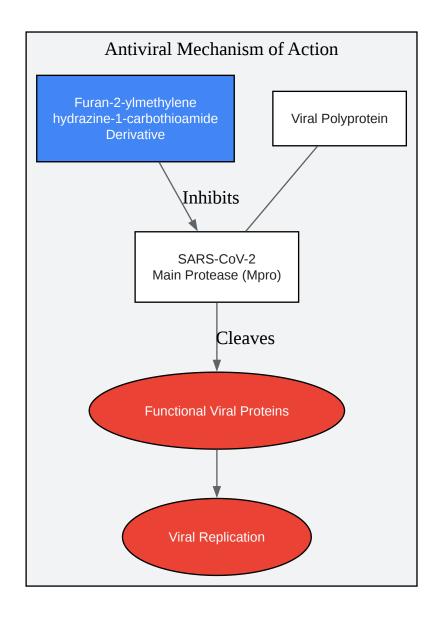




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Caption: Proposed mechanism of antibiofilm activity via quorum sensing inhibition.

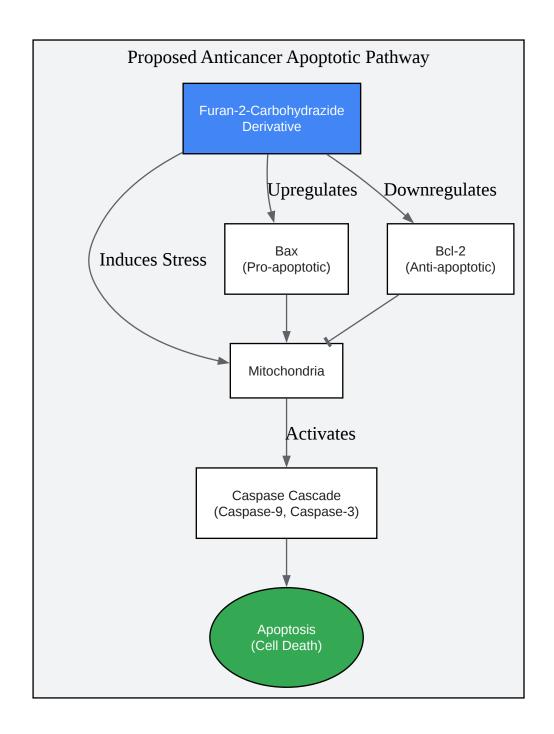




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Caption: Inhibition of SARS-CoV-2 replication by targeting the main protease.





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Caption: Induction of apoptosis in cancer cells via the mitochondrial pathway.

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